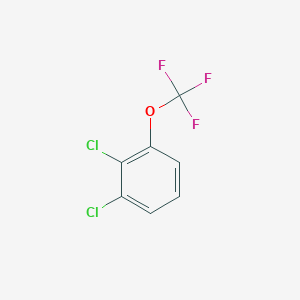

1,2-二氯-3-(三氟甲氧基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

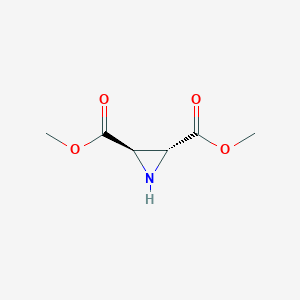

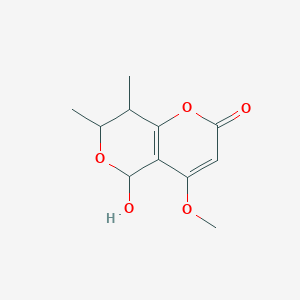

1,2-Dichloro-3-(trifluoromethoxy)benzene is a chemical compound that is part of a broader class of substances known for their aromaticity and the presence of halogens and trifluoromethoxy groups attached to the benzene ring. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help infer some of its properties and synthesis methods.

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves the use of powerful reagents and specific conditions to introduce functional groups onto the benzene ring. For example, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been used for the conversion of thioglycosides to glycosyl triflates, indicating the potential for these reagents to facilitate halogen and trifluoromethyl group incorporation onto aromatic rings . Additionally, the sodium dithionite initiated reaction of 1-bromo-1-chloro-2,2,2-trifluoroethane with 1,3,5-trimethoxybenzene suggests a method for introducing trifluoromethyl groups onto a benzene ring .

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can be complex, with various substituents affecting the overall geometry and electronic properties. For instance, the study of 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol using density functional theory reveals insights into the optimized geometrical properties and electronic structure, which could be analogous to the structure of 1,2-Dichloro-3-(trifluoromethoxy)benzene . X-ray crystallography has also been employed to confirm the structure of related compounds, such as tris(chloromercurio)benzene .

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives can vary significantly depending on the substituents present. For example, the synthesis of 1,3,5-tri- and 1,2,4,5-tetrasubstituted tin and mercury derivatives of benzene demonstrates the potential for halogenated benzenes to undergo further substitution reactions . The formation of diverse glycosidic linkages using BSP and Tf(2)O also indicates the potential for halogenated benzenes to participate in complex chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-Dichloro-3-(trifluoromethoxy)benzene can be inferred from related compounds. For instance, the photophysical properties of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes suggest how the presence of trifluoromethyl groups can affect the absorption and fluorescence spectra of benzene derivatives . The study of 1,3,5-tris(hydrogensulfato) benzene as a catalyst for the synthesis of pyrazol derivatives highlights the potential catalytic roles of substituted benzenes .

科学研究应用

三氟甲氧基化

- 吡啶三氟甲氧化物盐:Duran-Camacho等人(2021年)的研究表明,通过4-二甲基氨基吡啶与2,4-二硝基(三氟甲氧基)苯反应制备了可分离的吡啶三氟甲氧化物盐。这种盐可作为SN2反应中的有效三氟甲氧化物来源,形成三氟甲基醚(Duran-Camacho et al., 2021)。

芳烃合成萘的途径

- 芳炔的生成:Schlosser和Castagnetti(2001年)研究了1-溴-2-(三氟甲氧基)苯与异丙基二异丙胺锂的反应,生成了各种溴苯基锂中间体。这些中间体可用于合成萘,表明了一种新颖的三氟甲氧基化合物合成途径(Schlosser & Castagnetti, 2001)。

亲电性三氟甲基化

- 催化三氟甲基化:Mejía和Togni(2012年)研究了甲基三氧化铼作为催化剂直接进行各种芳香族和杂环化合物的亲电性三氟甲基化。这种方法突显了在各个领域合成三氟甲基化合物的潜力(Mejía & Togni, 2012)。

苯胺衍生物的合成

- 三氟甲氧基化苯胺的合成:Feng和Ngai(2016年)报道了一种合成邻位三氟甲氧基化苯胺衍生物的方案,这对于药物、农药和功能材料的发现和开发非常有用。这突显了该化合物在各种工业应用中的作用(Feng & Ngai, 2016)。

光谱学和离子性质

- 质谱分析阈电离光谱:Krüger等人(2015年)应用了双色共振质谱分析阈电离(MATI)光谱技术,研究了卤代苯类化合物的离子性质,包括与1,2-二氯-3-(三氟甲氧基)苯相关的性质。这类研究对于理解这些化合物的电子性质至关重要(Krüger等人,2015)。

有机氟化合物的合成

- 有机氟化合物的多功能中间体:Castagnetti和Schlosser(2001年)探讨了(三氟甲氧基)苯基锂作为合成各种有机氟化合物的中间体的用途,进一步展示了该化学物质在有机合成中的多功能性(Castagnetti & Schlosser,2001)。

亲核取代

- 脂肪族三氟甲基化:Marrec等人(2010年)对从活化芳香环中取代三氟甲氧基团形成脂肪族三氟甲基醚进行了研究。这个过程代表了合成这类醚的一种新方法(Marrec et al., 2010)。

属性

IUPAC Name |

1,2-dichloro-3-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSFEMSBYALHSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dichloro-3-(trifluoromethoxy)benzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B120544.png)

![5,12-Dihydroquinoxalino[2,3-b]phenazine](/img/structure/B120551.png)

![(2R)-2,5,7,8-tetramethyl-2-[(4R,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B120562.png)